molecular formula C23H18Cl2N2O2 B11977698 7,9-Dichloro-5-(2-methoxyphenyl)-2-phenyl-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine CAS No. 303095-30-9

7,9-Dichloro-5-(2-methoxyphenyl)-2-phenyl-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine

Cat. No.: B11977698
CAS No.: 303095-30-9
M. Wt: 425.3 g/mol
InChI Key: LKDWIBJAODAFFN-UHFFFAOYSA-N
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Description

7,9-Dichloro-5-(2-methoxyphenyl)-2-phenyl-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine is a complex organic compound with a unique structure that includes both pyrazolo and oxazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,9-Dichloro-5-(2-methoxyphenyl)-2-phenyl-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

7,9-Dichloro-5-(2-methoxyphenyl)-2-phenyl-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions often involve specific solvents, temperatures, and catalysts to ensure the desired transformation .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of substituted pyrazolo[1,5-c][1,3]oxazine derivatives .

Scientific Research Applications

7,9-Dichloro-5-(2-methoxyphenyl)-2-phenyl-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 7,9-Dichloro-5-(2-methoxyphenyl)-2-phenyl-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine involves its interaction with specific molecular targets. This compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 7,9-Dichloro-5-(2-methoxyphenyl)-2-phenyl-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine apart is its specific substitution pattern and the presence of both methoxy and phenyl groups.

Properties

CAS No.

303095-30-9

Molecular Formula

C23H18Cl2N2O2

Molecular Weight

425.3 g/mol

IUPAC Name

7,9-dichloro-5-(2-methoxyphenyl)-2-phenyl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C23H18Cl2N2O2/c1-28-21-10-6-5-9-16(21)23-27-20(13-19(26-27)14-7-3-2-4-8-14)17-11-15(24)12-18(25)22(17)29-23/h2-12,20,23H,13H2,1H3

InChI Key

LKDWIBJAODAFFN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2N3C(CC(=N3)C4=CC=CC=C4)C5=C(O2)C(=CC(=C5)Cl)Cl

Origin of Product

United States

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